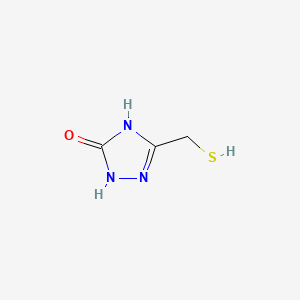![molecular formula C6H6Br2N2O B12904084 Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl- CAS No. 591254-77-2](/img/structure/B12904084.png)
Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dibromo-2-methyl-2,3-dihydroimidazo[2,1-b]oxazole is a heterocyclic compound with the molecular formula C6H6Br2N2O. This compound is characterized by the presence of bromine atoms at the 5 and 6 positions, a methyl group at the 2 position, and an imidazo[2,1-b]oxazole ring system. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-2-methyl-2,3-dihydroimidazo[2,1-b]oxazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The reaction mixture is heated in benzene for 2-4 hours, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of 5,6-Dibromo-2-methyl-2,3-dihydroimidazo[2,1-b]oxazole involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-2-methyl-2,3-dihydroimidazo[2,1-b]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the ring system.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the imidazo[2,1-b]oxazole ring.
Reduction Products: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
5,6-Dibromo-2-methyl-2,3-dihydroimidazo[2,1-b]oxazole is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dibromo-2-methyl-2,3-dihydroimidazo[2,1-b]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the imidazo[2,1-b]oxazole ring system play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dibromo-2,3-dihydroimidazo[2,1-b]thiazole
- 5,6-Dibromo-2,3-dihydroimidazo[2,1-b]oxazole
- 2-Methyl-6-(4-nitrobenzylidene)-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one
Uniqueness
5,6-Dibromo-2-methyl-2,3-dihydroimidazo[2,1-b]oxazole is unique due to its specific substitution pattern and the presence of both bromine atoms and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
591254-77-2 |
|---|---|
Molecular Formula |
C6H6Br2N2O |
Molecular Weight |
281.93 g/mol |
IUPAC Name |
5,6-dibromo-2-methyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C6H6Br2N2O/c1-3-2-10-5(8)4(7)9-6(10)11-3/h3H,2H2,1H3 |
InChI Key |
ZQTWRNDUFKCLSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=C(N=C2O1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide](/img/structure/B12904041.png)
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12904044.png)
![Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12904049.png)

![(2S)-2-acetamido-3-[1-(5-hydroxy-2-pentyloxolan-3-yl)imidazol-4-yl]propanoic acid](/img/structure/B12904061.png)



